5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-
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Overview
Description
5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- is a complex organic compound with a unique structure that includes a benzocycloheptene ring system, a propanol group, and a silyl ether functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- involves its interaction with specific molecular targets and pathways. The silyl ether group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The benzocycloheptene ring system may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5H-Benzocycloheptene-5-propanol
- 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-benzocycloheptene
- 5-Methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-propanol .
Uniqueness
The uniqueness of 5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- lies in its combination of a benzocycloheptene ring, a propanol group, and a silyl ether functionality.
Properties
Molecular Formula |
C21H36O2Si |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl]propan-1-ol |
InChI |
InChI=1S/C21H36O2Si/c1-20(2,3)24(5,6)23-18-11-12-19-17(16-18)10-7-8-13-21(19,4)14-9-15-22/h11-12,16,22H,7-10,13-15H2,1-6H3 |
InChI Key |
HBJRBKWGYAYCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCCO |
Origin of Product |
United States |
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